N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea
CAS No.: 1289514-24-4
Cat. No.: VC0059804
Molecular Formula: C20H25F6N3S
Molecular Weight: 453.491
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289514-24-4 |
|---|---|
| Molecular Formula | C20H25F6N3S |
| Molecular Weight | 453.491 |
| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-piperidin-1-ylcyclohexyl]thiourea |
| Standard InChI | InChI=1S/C20H25F6N3S/c21-19(22,23)13-10-14(20(24,25)26)12-15(11-13)27-18(30)28-16-6-2-3-7-17(16)29-8-4-1-5-9-29/h10-12,16-17H,1-9H2,(H2,27,28,30)/t16-,17-/m1/s1 |
| Standard InChI Key | JPNIOHVSKNMMJH-IAGOWNOFSA-N |
| SMILES | C1CCN(CC1)C2CCCCC2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Introduction
Basic Information and Physicochemical Properties
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea is identified by the CAS number 1289514-24-4 . It has a molecular formula of C20H25F6N3S and a molecular weight of 453.491 g/mol . The compound belongs to the broader class of chiral thioureas, which are recognized for their versatility in various chemical reactions and applications, particularly in catalysis and pharmaceuticals. Thioureas are known for their relatively high acidity and strong hydrogen bond donor capability, which differentiates them significantly from ureas and provides them with great potential as organocatalysts and chelators .
The physical and chemical properties of this compound are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H25F6N3S | |
| Molecular Weight | 453.491 g/mol | |
| CAS Number | 1289514-24-4 | |
| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-piperidin-1-ylcyclohexyl]thiourea |
It is important to note that there exists a stereoisomer of this compound, N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea (CAS: 1244061-69-5), which has the opposite stereochemistry at the cyclohexyl ring . In chiral catalysis, these stereoisomers would typically promote the formation of opposite enantiomers in asymmetric reactions. The (1S,2S) isomer has been reported to have a melting point of 101-103°C .
The structure of this thiourea compound features a central C=S group with two adjacent nitrogen atoms, each connected to different substituents. The presence of the two trifluoromethyl groups on the phenyl ring significantly influences the electronic properties of the molecule, enhancing the acidity of the N-H bonds of the thiourea and thereby strengthening its hydrogen-bonding capabilities . This property is crucial for its function as a catalyst, as these hydrogen bonds can activate substrate molecules in a stereoselective manner.
Chemical Structure and Synthesis
Structural Features
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea possesses a distinctive structure characterized by its chiral cyclohexyl backbone with the specific (1R,2R) configuration . This stereochemical arrangement is crucial for the compound's enantioselective properties in catalysis . The molecule contains three nitrogen atoms: two are part of the thiourea functionality, and the third is part of the piperidinyl ring. The thiourea group serves as a hydrogen bond donor, which is essential for its catalytic activity in various organic transformations .
The 3,5-bis(trifluoromethyl)phenyl group attached to one of the thiourea nitrogen atoms is a common structural feature in many effective thiourea catalysts. The strong electron-withdrawing nature of the trifluoromethyl groups increases the acidity of the adjacent N-H bond, making it a more effective hydrogen bond donor . This enhanced acidity is critical for the activation of electrophilic substrates in catalytic reactions.
The cyclohexyl moiety with the (1R,2R) configuration serves as the chiral scaffold that controls the stereochemical outcome of reactions catalyzed by this compound. The piperidinyl group attached to the cyclohexyl ring can function as a Lewis base in certain reactions, potentially making this a bifunctional catalyst capable of activating both electrophilic and nucleophilic reaction partners simultaneously . This dual activation mode is a common feature of many efficient organocatalysts.
Synthesis Methods
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a chiral amine, specifically (1R,2R)-2-(1-piperidinyl)cyclohexylamine. This reaction follows a general approach for thiourea synthesis as described in the literature for similar compounds .
According to search result, the synthesis of this compound "typically involves the reaction of a 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a chiral amine, such as (1R,2R)-2-(1-piperidinyl)cyclohexylamine." This direct nucleophilic addition of an amine to an isothiocyanate is the most straightforward and commonly employed method for preparing thioureas .
The reaction conditions often require careful control to ensure high stereoselectivity and yield. The synthesis aims to maintain the stereochemical integrity of the starting materials, particularly the (1R,2R) configuration of the cyclohexylamine. The typical synthetic pathway can be represented as follows:
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Preparation or acquisition of (1R,2R)-2-(1-piperidinyl)cyclohexylamine with high enantiomeric purity
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Reaction with 3,5-bis(trifluoromethyl)phenyl isothiocyanate under controlled conditions
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Purification of the product to obtain the desired thiourea with high stereochemical purity
While the search results don't provide a detailed synthetic protocol for this specific compound, the general methodology for preparing chiral thioureas has been well-established in the literature . The synthesis is typically conducted under mild conditions, often at room temperature in an appropriate solvent such as dichloromethane or tetrahydrofuran, to minimize side reactions and preserve the stereochemical integrity of the starting materials.
Applications in Catalysis and Asymmetric Synthesis
Role as a Chiral Catalyst
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea functions primarily as a chiral catalyst in asymmetric synthesis. It belongs to a family of chiral thioureas that have emerged as important organocatalysts over the past two decades . These catalysts operate through hydrogen bonding interactions, with the thiourea group serving as a hydrogen bond donor that can activate and orient substrate molecules in a specific manner, leading to highly stereoselective transformations .
The catalytic activity of this compound stems from several key structural features. The thiourea functionality serves as a hydrogen bond donor, capable of activating electrophiles through hydrogen bonding interactions . The 3,5-bis(trifluoromethyl)phenyl group enhances the acidity of the N-H bonds, strengthening their hydrogen-bonding capabilities and making them more effective at activating substrate molecules . The chiral cyclohexyl backbone with the (1R,2R) configuration and the piperidinyl substituent creates a specific three-dimensional environment that induces enantioselectivity in reactions by controlling the approach of reactants .
According to search result, this compound is "primarily used as a chiral catalyst or ligand in asymmetric synthesis" and "its chiral nature allows it to facilitate reactions with high enantioselectivity, which is crucial in the production of pharmaceuticals and other fine chemicals." The piperidinyl group in this catalyst can also function as a Brønsted base or a Lewis base in certain reactions, potentially making this a bifunctional catalyst capable of activating both electrophiles (via the thiourea) and nucleophiles (via the piperidinyl nitrogen) .
Applications in Organic Synthesis
While the search results don't provide specific reaction examples for N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea, similar chiral thiourea catalysts based on the trans-1,2-diaminocyclohexane (DACH) skeleton have been applied in various asymmetric transformations . These include Strecker reactions, hydrophosphonylation of imines, addition reactions to cyclic N-acyl iminium ions, and various Michael addition processes .
The development of this particular thiourea catalyst represents part of the broader effort to design more effective and selective organocatalysts. Research has shown that it can "efficiently catalyze reactions with high enantioselectivity, making it a valuable tool in the synthesis of complex molecules". This highlights its importance in addressing challenging problems in chemical synthesis, particularly those involving the creation of multiple stereogenic centers.
Chiral thioureas similar to this compound have been particularly successful in catalyzing the synthesis of chroman derivatives, which are important structural motifs found in various pharmaceutically active compounds . These catalysts have enabled the asymmetric synthesis of chroman scaffolds with multiple stereogenic centers, including quaternary stereogenic centers, which are challenging to construct with high stereoselectivity by other means .
Advantages in Organocatalysis
The use of N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea and similar chiral thioureas in organocatalysis offers several distinct advantages over traditional catalytic methods:
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Metal-free catalysis: As an organocatalyst, it provides an alternative to traditional metal-based catalysts, aligning with the principles of green chemistry and potentially reducing metal contamination in pharmaceutical products . This is particularly important in the synthesis of pharmaceuticals, where metal residues can be problematic.
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Mild reaction conditions: These catalysts often operate under ambient conditions, making them practical for laboratory and industrial applications . Many reactions catalyzed by thioureas can be performed at room temperature, reducing energy requirements and minimizing side reactions.
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High enantioselectivity: The well-defined chiral environment created by the (1R,2R)-cyclohexyl-piperidinyl portion of the molecule enables highly stereoselective transformations . This is crucial for the synthesis of pharmaceuticals and other fine chemicals where a specific stereoisomer is desired.
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Versatility: Thiourea catalysts can promote a wide range of reaction types, from addition reactions to cyclizations and cascade processes . This versatility makes them valuable tools in complex molecule synthesis.
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Dual activation: The bifunctional nature of many thiourea catalysts, including this compound, allows for the simultaneous activation of both electrophiles and nucleophiles, leading to enhanced reaction rates and selectivities .
Research Findings and Scientific Significance
Development and Significance in Asymmetric Synthesis
Research on N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea and related chiral thioureas has contributed significantly to the field of asymmetric organocatalysis . These compounds represent an important class of catalysts that operate through hydrogen bonding rather than covalent or coordination interactions, providing a complementary approach to traditional catalytic methods .
According to search result , chiral thioureas have experienced a "renaissance of interest" over the past two decades, coinciding with the emergence and development of asymmetric organocatalysis. Their ability to act as strong hydrogen bond donors, combined with their structural versatility, has made them valuable tools for addressing challenging problems in asymmetric synthesis.
The development of this particular thiourea catalyst, with its specific (1R,2R) configuration and piperidinyl functionality, represents part of the broader effort to design more effective and selective organocatalysts. This research has contributed to our understanding of how structural modifications affect catalytic activity and selectivity, leading to the development of increasingly sophisticated catalyst designs .
The significance of these catalysts extends beyond their direct applications in synthesis. They have also contributed to our fundamental understanding of hydrogen bonding interactions in catalysis and have inspired the development of other hydrogen-bonding catalysts, such as squaramides, which offer complementary reactivity and selectivity profiles .
Comparative Analysis with Other Catalysts
While the search results don't provide direct comparative studies specific to N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea, research on similar chiral thioureas has shown their competitive and often complementary performance compared to other catalyst types .
Chiral thioureas like this compound are often compared with other organocatalysts such as Cinchona alkaloid derivatives, proline-based catalysts, phosphoric acid derivatives, and squaramide catalysts . Each catalyst type has its strengths and weaknesses, and the choice of catalyst often depends on the specific requirements of the reaction being performed.
Cinchona alkaloid-thiourea hybrids, for example, have been highly successful in catalyzing asymmetric Michael additions and related transformations . These catalysts combine the hydrogen-bonding capabilities of thioureas with the basic functionality of the quinuclidine portion of the Cinchona alkaloid, creating effective bifunctional catalysts.
Squaramide catalysts, which like thioureas act as hydrogen bond donors, offer different geometric properties and often exhibit enhanced rigidity compared to thioureas . This can lead to different selectivity profiles in certain reactions, making squaramides complementary rather than competitive with thioureas in many cases.
The continued development of chiral thiourea catalysts like N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea reflects their important role in the organocatalyst toolkit and their ability to address synthetic challenges that are difficult to solve with other catalyst types .
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